(Butan-2-yl)[(2-ethoxyphenyl)methyl]amine
Overview
Description
Scientific Research Applications
Organic Synthesis and Reactivity
In organic chemistry, (Butan-2-yl)[(2-ethoxyphenyl)methyl]amine and its derivatives are explored for their reactivity and potential in synthesizing new compounds. For example, a study demonstrated the reaction of similar amines with methyl 2-(4-allyl-2-methoxyphenoxy)acetate, leading to the formation of target amides and butyl esters resistant to aminolysis, illustrating the compound's utility in synthetic chemistry (I. Novakov et al., 2017). Another research highlighted the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine as a key intermediate in developing pharmaceuticals, showing the compound's role in the preparation of more complex molecules (T. Fleck et al., 2003).
Material Science and Polymer Chemistry
Applications in material science and polymer chemistry are evident, where derivatives of this compound are used in developing advanced materials. For instance, an amine-based, alcohol-soluble fullerene derivative exhibited 4-fold electron mobility compared to its counterpart, applied successfully as an acceptor and cathode interfacial material in polymer solar cells, paving the way for high-efficiency organic/polymer solar cells (Menglan Lv et al., 2014).
Pharmacology and Biomedical Research
In pharmacology and biomedical research, derivatives of this compound are explored for their biological activity. Studies on similar compounds revealed their potential as glycosidase inhibitors, highlighting the compound's significance in developing new therapeutic agents (D. Baumann et al., 2008). Moreover, research on the synthesis of new amines for enhanced CO2 capture performance illustrates the compound's utility in environmental applications, showing the effect of chemical structure on equilibrium solubility, cyclic capacity, and kinetics of absorption and regeneration (S. Singto et al., 2016).
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]butan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-11(3)14-10-12-8-6-7-9-13(12)15-5-2/h6-9,11,14H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGHXUSBVKMPAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.